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Compound of Interest

Compound Name: Orenetide

Cat. No.: B10752471

Orenetide Phase Il Trial: Technical Support
Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the
Orenetide Phase Il trial for Hypoactive Sexual Desire Disorder (HSDD).

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the failure of the Orenetide Phase Il trial?

The Orenetide Phase Il dose-ranging study, conducted in Australia and New Zealand, failed to
meet its co-primary endpoints. The trial did not demonstrate a statistically significant superiority
of Orenetide over placebo in improving sexual desire, as measured by the Female Sexual
Function Index (FSFI) desire domain, and in reducing the distress associated with low sexual
desire, as measured by the Female Sexual Distress Scale-DAO (FSDS-DAO).[1][2] Secondary
efficacy endpoints also did not show a statistically significant difference compared to placebo.

[2]
Q2: What were the specific endpoints of the Phase Il trial?
The co-primary endpoints were:

e Anincrease in the score of the desire domain of the Female Sexual Function Index (FSFI).
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e Adecrease in the score on the Female Sexual Distress Scale-DAO (FSDS-DAO), which
measures the degree to which a participant is bothered by low sexual desire.[1][2]

Q3: Were there any safety concerns with Orenetide in the Phase Il trial?

No new safety signals were identified in the Phase Il trial. The safety profile of Orenetide was
consistent with its previously known safety profile from earlier studies.

Q4: What was the proposed mechanism of action for Orenetide?

Orenetide (also known as BP-101) is a synthetic peptide administered as a nasal spray. Its
proposed mechanism of action involves acting on the central nervous system, specifically the
hypothalamus and the limbic system, which are key brain regions for regulating sexual
behavior. The hypothesis is that Orenetide modulates the balance between excitatory
neurotransmitters (like dopamine and norepinephrine) and inhibitory neurotransmitters (like
serotonin) that govern sexual desire. Animal studies in rats indicated that the medial preoptic
area of the hypothalamus is a likely site of action for promoting female sexual receptivity.

Q5: What was the design of the failed Phase Il clinical trial?
It was a randomized, double-blind, placebo-controlled, dose-ranging study.

o Participants: 667 women were screened, and 453 were randomized to treatment across 13
sites in Australia and New Zealand.

o Treatment Arms: The trial evaluated three different daily doses of Orenetide (0.9mg, 1.8mg,
and 2.52mg) administered as a nasal spray, compared to a placebo.

e Duration: The treatment period was 28 days.

Troubleshooting Guide for Experimental
Discrepancies

Issue: Discrepancy between results from the Russian trials and the Phase Il trial in Australia
and New Zealand.

Possible Causes and Troubleshooting Steps:
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o Population Differences: The successful Phase Il and Il trials of Orenetide (marketed as
Desirix in Russia) were conducted in a Russian population. The failed Phase Il trial was
conducted in Australia and New Zealand. Genetic, cultural, and lifestyle differences between
these populations could have influenced the drug's efficacy and the placebo response.

o Recommendation: When designing future trials for drugs targeting HSDD, consider
conducting smaller, exploratory studies in diverse populations to assess for potential
differences in response before launching large-scale, resource-intensive trials.

e Placebo Effect: A significant placebo effect is often observed in clinical trials for sexual
dysfunction. The magnitude of the placebo response in the Australian and New Zealand
cohort may have been higher than in the Russian trials, making it difficult to demonstrate a
statistically significant difference for Orenetide.

o Recommendation: Implement rigorous patient screening and education protocols to
manage expectations and potentially mitigate an inflated placebo response. Consider
adaptive trial designs that can account for a higher-than-expected placebo effect.

o Dose Selection: The dose-ranging study used 0.9mg, 1.8mg, and 2.52mg doses. It is
possible that the optimal therapeutic window for this specific population was missed, or that
higher doses were required to elicit a significant effect over placebo.

o Recommendation: A thorough analysis of any dose-response relationship, even if not
statistically significant, from the failed trial should be conducted. This may inform the
design of future studies with a different dosing strategy.

Data Presentation

Table 1: Orenetide Phase Il Trial (Australia & New Zealand) - Summary of Endpoints and
Outcomes
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Endpoint

Orenetide (All
Doses)

Placebo

Outcome

Co-Primary Endpoint
1: Change in FSFI
Desire Domain Score

Not Statistically
Significant vs.

Placebo

Not Statistically
Significant vs.

Orenetide

Failed to Meet
Endpoint

Co-Primary Endpoint
2: Change in FSDS-
DAO Score

Not Statistically
Significant vs.

Placebo

Not Statistically
Significant vs.

Orenetide

Failed to Meet
Endpoint

Secondary Endpoints

Not Statistically
Significant vs.

Placebo

Not Statistically
Significant vs.

Orenetide

Failed to Meet
Endpoints

Note: Specific quantitative data from this trial were not publicly released by Ovoca Bio. The

outcome is based on the company's announcement of the top-line results.

Experimental Protocols

Protocol Summary: Orenetide Phase Il Dose-Ranging Trial (Australia & New Zealand)

o Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

e Inclusion Criteria (General): Premenopausal women diagnosed with generalized, acquired

HSDD.

¢ Intervention:

[¢]

[¢]

[e]

o

o Treatment Duration: 28 days.

Orenetide 0.9mg, administered as a daily nasal spray.

Orenetide 1.8mg, administered as a daily nasal spray.

Orenetide 2.52mg, administered as a daily nasal spray.

Placebo, administered as a daily nasal spray.

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/product/b10752471?utm_src=pdf-body
https://www.benchchem.com/product/b10752471?utm_src=pdf-body
https://www.benchchem.com/product/b10752471?utm_src=pdf-body
https://www.benchchem.com/product/b10752471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

bleshooti imizati
BENGH OO ety i

e Primary Outcome Measures:

o Change from baseline in the Female Sexual Function Index (FSFI) desire domain score at

the end of the treatment period.

o Change from baseline in the Female Sexual Distress Scale-DAO (FSDS-DAO) score at
the end of the treatment period.

» Data Analysis: The primary analysis was a comparison of the change in scores from baseline
to the end of treatment between each Orenetide dose group and the placebo group.
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Caption: Proposed mechanism of action for Orenetide in the central nervous system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Why did the Orenetide Phase Il trial fail to meet
endpoints]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752471#why-did-the-orenetide-phase-ii-trial-fail-to-
meet-endpoints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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